![molecular formula C18H22N2O4S B3447693 N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3447693.png)
N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EMG-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of glycine transporter inhibitors, which have been studied extensively for their ability to modulate neurotransmission.
Mechanism of Action
EMG-1 selectively inhibits glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. By inhibiting glycine transporters, EMG-1 increases glycine levels in the synaptic cleft, leading to enhanced neurotransmission. This mechanism of action has been demonstrated in several in vitro and in vivo studies, suggesting that EMG-1 has the potential to modulate neurotransmission in a selective and specific manner.
Biochemical and Physiological Effects:
EMG-1 has been shown to have several biochemical and physiological effects, including increased glycine levels in the brain, enhanced neurotransmission, and potential therapeutic effects in neurological disorders. EMG-1 has also been shown to have a good safety profile, with no significant adverse effects reported in preclinical studies.
Advantages and Limitations for Lab Experiments
EMG-1 has several advantages for lab experiments, including its high purity and yield, selective inhibition of glycine transporters, and potential therapeutic applications. However, there are some limitations to the use of EMG-1 in lab experiments, including its limited solubility in aqueous solutions and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for the study of EMG-1, including further preclinical and clinical studies to determine its potential therapeutic applications in neurological disorders. Additionally, studies are needed to optimize its dosage and administration, improve its solubility, and investigate its potential interactions with other drugs. Further research is also needed to elucidate the specific mechanisms of action of EMG-1 and its effects on different neurotransmitter systems.
Scientific Research Applications
EMG-1 has been extensively studied for its potential therapeutic applications in various neurological disorders. Glycine transporters play a crucial role in regulating neurotransmission, and their dysfunction has been implicated in several neurological disorders, including schizophrenia, depression, and anxiety. EMG-1 has been shown to selectively inhibit glycine transporters, leading to increased glycine levels in the brain, which can modulate neurotransmission and potentially alleviate symptoms of these disorders.
properties
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-14-8-5-6-11-17(14)20(25(3,22)23)13-18(21)19-15-9-7-10-16(12-15)24-2/h5-12H,4,13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHNYWOOBNQPQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-(3-methoxyphenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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